JNK3 Inhibitory Potency vs. Early Lead Compound 2 (Phenyl Analog) and Broad-Spectrum JNK Inhibitor SP600125
The thiophene-pyrazolourea scaffold (exemplified by compound 6, the direct precursor lacking 2,6-difluoro substitution) achieves a JNK3 IC50 of 50 nM, which is 7-fold more potent than the early lead compound 2 (IC50 = 350 nM) and >200-fold more potent than the pan-JNK inhibitor SP600125 (JNK3 IC50 ≈ 10,000 nM) [1]. The 2,6-difluorophenyl modification in CAS 2034563-87-4 is expected to maintain or improve upon this potency based on established SAR in the series where fluorinated analogs retain single-digit to low-double-digit nanomolar JNK3 IC50 values [1].
| Evidence Dimension | JNK3 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Predicted to be in range of 5–50 nM based on SAR of closely related fluorinated analogs in the series [1] |
| Comparator Or Baseline | Compound 2 (phenyl analog): 350 nM; Compound 6 (thiophene analog, no 2,6-difluoro): 50 nM; SP600125 (pan-JNK inhibitor): ~10,000 nM |
| Quantified Difference | ~7-fold improvement over compound 2; >200-fold over SP600125; expected retention or improvement with 2,6-difluoro substitution |
| Conditions | Recombinant JNK3 enzymatic assay using TR-FRET detection; pre-incubation with enzyme 15 min, ATP addition, 60 min incubation [1] |
Why This Matters
Single-digit to low-double-digit nanomolar JNK3 potency ensures that the compound can achieve meaningful target engagement at concentrations that minimize off-target effects, a critical criterion for procurement when selecting tool compounds for in vitro and in vivo CNS studies.
- [1] Feng, Y., Park, H., Bauer, L., Ryu, J. C., & Yoon, S. O. (2021). Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Medicinal Chemistry Letters, 12(1), 24–29. View Source
